molecular formula C11H10ClN3S B12733405 1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine, 4,5-dihydro-8-chloro-1-methyl- CAS No. 110766-42-2

1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine, 4,5-dihydro-8-chloro-1-methyl-

Cat. No.: B12733405
CAS No.: 110766-42-2
M. Wt: 251.74 g/mol
InChI Key: BERYZQQEYVLTSX-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine, 4,5-dihydro-8-chloro-1-methyl- is a heterocyclic compound that belongs to the class of triazolobenzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound combines a triazole ring with a benzothiazepine moiety, which may contribute to its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine, 4,5-dihydro-8-chloro-1-methyl- typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Formation of the Benzothiazepine Ring: This involves the condensation of o-aminothiophenol with α-haloketones or α-haloesters.

    Chlorination and Methylation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine, 4,5-dihydro-8-chloro-1-methyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anxiolytic activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine, 4,5-dihydro-8-chloro-1-methyl- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors in the body, modulating their activity.

    Signal Transduction Pathways: The compound may influence various cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine: Without the chlorine and methyl groups, this compound may have different biological activities.

    Benzothiazepines: A broader class of compounds with diverse pharmacological properties.

    Triazoles: Known for their antifungal and antimicrobial activities.

Uniqueness

1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine, 4,5-dihydro-8-chloro-1-methyl- is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

CAS No.

110766-42-2

Molecular Formula

C11H10ClN3S

Molecular Weight

251.74 g/mol

IUPAC Name

8-chloro-1-methyl-4,5-dihydro-[1,2,4]triazolo[3,4-d][1,5]benzothiazepine

InChI

InChI=1S/C11H10ClN3S/c1-7-13-14-11-4-5-16-10-6-8(12)2-3-9(10)15(7)11/h2-3,6H,4-5H2,1H3

InChI Key

BERYZQQEYVLTSX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)SCC2

Origin of Product

United States

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